molecular formula C4H8ClN3 B3019830 1-Ethyltriazole;hydrochloride CAS No. 2445793-31-5

1-Ethyltriazole;hydrochloride

Cat. No. B3019830
CAS RN: 2445793-31-5
M. Wt: 133.58
InChI Key: IZLDFLCSTPOKEH-UHFFFAOYSA-N
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Description

The compound "1-Ethyltriazole;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various triazole derivatives, which are compounds containing the triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Triazoles are known for their various biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through different methods. For instance, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation reactions involving acid chlorides and 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole, which in turn was prepared from 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile using sodium azide and ammonium chloride . Other methods include the reaction of aromatic nitriles with hydrazine to form 3,5-disubstituted 4-amino-1,2,4-triazoles , and a one-flask strategy for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition .

Molecular Structure Analysis

The molecular structures of triazole derivatives are confirmed using various spectroscopic methods such as IR, PMR, 1H-NMR, 13C-NMR, and MS . X-ray crystallography is also employed to determine the precise molecular geometry of certain compounds . For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was characterized and its crystal structure was determined, providing insights into its three-dimensional arrangement and stabilization by hydrogen bonding .

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions. They can exhibit reactivity typical of aromatic heterocycles, such as nucleophilic substitution and cycloaddition reactions. For instance, ethyl 1-aminotetrazole-5-carboxylate was used to synthesize various heterocyclic compounds through reactions with hydrazine hydrate, carbon disulfide, and chloroacetone . Additionally, the reaction of 5-amino-1,2,4-triazoles with ethyl 2-cyano-3-ethoxyacrylate led to the formation of triazolo[1,5-a]-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their biological activity and potential applications. The papers discuss the evaluation of these compounds for their antibacterial, antifungal, anticonvulsant, cytotoxic, and antiviral activities . For example, some synthesized triazole derivatives showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .

properties

IUPAC Name

1-ethyltriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDFLCSTPOKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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